molecular formula C8H13NO B1596952 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol CAS No. 499771-22-1

2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol

Cat. No. B1596952
M. Wt: 139.19 g/mol
InChI Key: LPIKPFDHQPUHMF-UHFFFAOYSA-N
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Description

2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicine, agriculture, and material science. This compound is also known as 2-methyl-2-pyrrolidinyl-1-propanol and has a molecular formula of C8H15NO.

Scientific Research Applications

Synthesis and Characterization of Complexes

  • Metal Coordination Clusters : A study described the synthesis and characterization of a nonanuclear Ni(II) cluster from a pyridyl-alcohol ligand, highlighting its unusual structure and potential for exploring magnetic and catalytic properties (Massard, Rogez, & Braunstein, 2014).

Novel Routes to Pyrroles

  • Furan and Pyrrole Synthesis : Research on 2-(Acylmethylene)propanediol diacetates demonstrated a novel route to 1,2,4-trisubstituted pyrroles, offering insights into synthetic chemistry and material science applications (Friedrich, Wächtler, & Meijere, 2002).

Aggregation and Solvation Studies

  • Molecular Aggregation : A study on pyridine–propan-2-ol solutions provided insights into hydrogen-bonded aggregates' behavior, contributing to understanding molecular interactions in solutions (Tukhvatullin et al., 2010).

Catalysis and Polymerization

  • Catalytic and Polymer Properties : Research on Palladium(II) complexes with (pyridyl)imine ligands as catalysts for methoxycarbonylation of olefins provides valuable information for catalysis and synthetic applications (Zulu et al., 2020).

Fluorescence and Material Science

  • Fluorescence Properties : The synthesis and fluorescence properties of a soluble polypyrrole derivative based on a dipyrrole monomer offer potential applications in material science, particularly in developing new fluorescent materials (Zhang et al., 2014).

properties

IUPAC Name

2-methyl-2-pyrrol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2,7-10)9-5-3-4-6-9/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIKPFDHQPUHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383229
Record name 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol

CAS RN

499771-22-1
Record name β,β-Dimethyl-1H-pyrrole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499771-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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